(2,5-Dimethyl-3-furyl)methylamine

Description

The exact mass of the compound (2,5-Dimethyl-3-furyl)methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,5-Dimethyl-3-furyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethyl-3-furyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

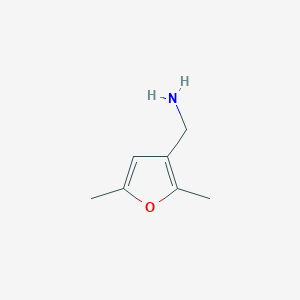

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5-3-7(4-8)6(2)9-5/h3H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQXLVABIKZJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379856 | |

| Record name | (2,5-dimethyl-3-furyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-85-0 | |

| Record name | 2,5-Dimethyl-3-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-dimethyl-3-furyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,5-Dimethyl-3-furyl)methylamine chemical properties

An In-Depth Technical Guide to (2,5-Dimethyl-3-furyl)methylamine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dimethyl-3-furyl)methylamine is a substituted furan derivative of significant interest to the medicinal chemistry community. The incorporation of a furan nucleus, a privileged scaffold in numerous biologically active compounds, with a reactive primary aminomethyl group at the 3-position, presents a unique opportunity for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, predicted spectroscopic data, and a discussion on the potential reactivity and applications of (2,5-Dimethyl-3-furyl)methylamine in the context of drug discovery. The information herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel furan-based chemical entities.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a core structural motif in a plethora of natural products and synthetic pharmaceuticals.[1] The unique electronic properties of the furan ring, coupled with its ability to participate in various chemical transformations, make it a versatile building block in the design of new drugs.[2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3] The substitution pattern on the furan ring plays a pivotal role in modulating the biological activity of these compounds. The title compound, (2,5-Dimethyl-3-furyl)methylamine, features methyl groups at the 2- and 5-positions, which can enhance metabolic stability and lipophilicity, and a primary aminomethyl group at the 3-position, a key functional handle for further chemical modifications and interactions with biological targets.

Physicochemical and Safety Data

A summary of the key physicochemical properties of (2,5-Dimethyl-3-furyl)methylamine is presented in Table 1. This data is primarily derived from computational models and should be confirmed through experimental validation.

Table 1: Physicochemical Properties of (2,5-Dimethyl-3-furyl)methylamine

| Property | Value | Source |

| IUPAC Name | (2,5-dimethylfuran-3-yl)methanamine | PubChem |

| Molecular Formula | C₇H₁₁NO | PubChem |

| Molecular Weight | 125.17 g/mol | PubChem |

| CAS Number | 306934-85-0 | PubChem |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | Predicted: ~180-200 °C | - |

| Melting Point | Not available | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., methanol, dichloromethane) | - |

| XLogP3-AA | 0.6 | PubChem |

Safety and Handling:

(2,5-Dimethyl-3-furyl)methylamine is predicted to be a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis: Reductive Amination of 2,5-Dimethyl-3-furaldehyde

The most direct and industrially scalable approach for the synthesis of (2,5-Dimethyl-3-furyl)methylamine is the reductive amination of the corresponding aldehyde, 2,5-dimethyl-3-furaldehyde.[4][5] This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an amine source (e.g., ammonia or an ammonium salt), followed by in-situ reduction to the target primary amine.

Caption: Proposed synthetic workflow for (2,5-Dimethyl-3-furyl)methylamine.

Detailed Experimental Protocol (Proposed):

Materials:

-

2,5-Dimethyl-3-furaldehyde

-

Ammonium acetate (or aqueous ammonia)

-

Sodium cyanoborohydride (NaBH₃CN) or a suitable hydrogenation catalyst (e.g., Pd/C, Raney Nickel)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,5-dimethyl-3-furaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Alternative: For catalytic hydrogenation, the imine solution can be transferred to a pressure vessel with a suitable catalyst and subjected to a hydrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure (2,5-Dimethyl-3-furyl)methylamine.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for (2,5-Dimethyl-3-furyl)methylamine

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |

| ¹H NMR | Furan Ring Proton (H4): ~5.9-6.1 ppm (s, 1H)Methylene Protons (-CH₂-NH₂): ~3.7-3.9 ppm (s, 2H)Methyl Protons (2-CH₃ & 5-CH₃): ~2.2-2.4 ppm (s, 6H)Amine Protons (-NH₂): 1.0-3.0 ppm (broad s, 2H) |

| ¹³C NMR | Furan Ring Carbons (C2 & C5): ~148-152 ppmFuran Ring Carbons (C3 & C4): ~105-115 ppmMethylene Carbon (-CH₂-NH₂): ~35-45 ppmMethyl Carbons (2-CH₃ & 5-CH₃): ~12-15 ppm |

| IR | N-H Stretch (primary amine): 3300-3500 cm⁻¹ (two bands, medium intensity)C-H Stretch (sp² and sp³): 2850-3100 cm⁻¹N-H Bend (primary amine): 1590-1650 cm⁻¹ (medium to strong)C=C Stretch (furan ring): ~1500-1600 cm⁻¹C-O-C Stretch (furan ring): ~1000-1250 cm⁻¹C-N Stretch: ~1020-1250 cm⁻¹ |

| Mass Spec. | Molecular Ion (M⁺): m/z = 125Major Fragments: Loss of NH₂ (m/z = 109), benzylic cleavage (m/z = 110), fragmentation of the furan ring. |

Chemical Reactivity

The chemical reactivity of (2,5-Dimethyl-3-furyl)methylamine is dictated by the interplay of the nucleophilic primary amine and the aromatic furan ring.

Caption: Key reactivity pathways for (2,5-Dimethyl-3-furyl)methylamine.

Reactions involving the Aminomethyl Group:

-

Acylation: The primary amine will readily react with acylating agents (e.g., acid chlorides, anhydrides) to form stable amides. This is a common strategy for introducing diverse functionalities and building more complex molecules.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

-

Sulfonylation: Treatment with sulfonyl chlorides will yield sulfonamides, a functional group present in many commercial drugs.

-

Formation of Schiff Bases: Condensation with aldehydes and ketones will form imines (Schiff bases), which can be further reduced to secondary amines.

Reactions involving the Furan Ring:

-

Electrophilic Aromatic Substitution: The furan ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The substitution is expected to occur predominantly at the C4 position, which is activated by the oxygen atom and the alkyl substituents.

-

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles, providing access to bicyclic structures.

-

Ring Opening/Rearrangement: Under acidic conditions, the furan ring can be susceptible to hydrolysis and rearrangement reactions.

Potential Applications in Drug Discovery

The structural features of (2,5-Dimethyl-3-furyl)methylamine make it an attractive scaffold for the development of new therapeutic agents.[1][2][3] The furan moiety is a known pharmacophore in a variety of drugs, and the primary amine provides a versatile point for modification to optimize pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:

-

Antimicrobial Agents: The furan nucleus is present in several antimicrobial agents. Derivatization of the aminomethyl group could lead to novel compounds with enhanced antibacterial or antifungal activity.

-

Anti-inflammatory Drugs: Many furan-containing compounds exhibit anti-inflammatory properties. The synthesis of a library of amides or sulfonamides from (2,5-Dimethyl-3-furyl)methylamine could yield potent inhibitors of inflammatory pathways.

-

Anticancer Agents: The furan scaffold has been incorporated into various anticancer drugs. The aminomethyl group can be used to attach cytotoxic warheads or to modulate interactions with specific cancer-related targets.

-

Central Nervous System (CNS) Agents: The lipophilicity of the dimethylfuran core suggests that derivatives of this compound may have the potential to cross the blood-brain barrier, making it a candidate for the development of CNS-active drugs.

Conclusion

(2,5-Dimethyl-3-furyl)methylamine is a promising building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established synthetic methodologies, and its chemical structure offers numerous possibilities for derivatization. The predicted physicochemical and spectroscopic properties, along with the expected reactivity, provide a solid foundation for further investigation. The exploration of the biological activities of novel derivatives of (2,5-Dimethyl-3-furyl)methylamine is a worthwhile endeavor that could lead to the identification of new therapeutic candidates.

References

-

Afanasyev, O. I., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

PubChem. (n.d.). 2,5-Dimethylfuran. Available at: [Link]

-

PubChem. (n.d.). (2,5-Dimethylfuran-3-yl)methanamine. Available at: [Link]

-

ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

-

ResearchGate. (2025). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]

-

ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Available at: [Link]

-

University of West Indies. (n.d.). Introduction to IR Spectroscopy - Amines. Available at: [Link]

-

ACS Publications. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Available at: [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

-

MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

-

Pharmacological activity of furan derivatives. (2024). Available at: [Link]

-

ResearchGate. (2015). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. Available at: [Link]

-

ResearchGate. (n.d.). Reductive amination of 2,5-diformylfuran (DFF) for the synthesis of.... Available at: [Link]

-

Semantic Scholar. (2011). Synthesis and Biological Activity of Furan Derivatives. Available at: [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 2,5-Dimethylfuran(625-86-5) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. 2,5-Dimethylfuran | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (2,5-Dimethyl-3-furyl)methylamine (CAS 306934-85-0)

This technical guide provides a comprehensive overview of (2,5-Dimethyl-3-furyl)methylamine, a heterocyclic amine of growing interest in medicinal chemistry. This document delves into its chemical properties, synthesis, potential applications, and safety considerations, offering a valuable resource for its utilization in research and drug discovery.

Introduction and Significance

(2,5-Dimethyl-3-furyl)methylamine, with the CAS number 306934-85-0, is a substituted furan derivative. The furan nucleus is a prevalent motif in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The incorporation of a methylamine side chain introduces a basic center, which can be crucial for modulating pharmacokinetic properties and for forming key interactions with biological targets, such as enzymes and receptors.[4] This unique combination of a dimethylfuran core and a methylamine substituent makes (2,5-Dimethyl-3-furyl)methylamine a valuable building block for the synthesis of novel chemical entities with therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of (2,5-Dimethyl-3-furyl)methylamine is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 306934-85-0 | [5][6] |

| Molecular Formula | C7H11NO | [5][7] |

| Molar Mass | 125.17 g/mol | [5][7] |

| IUPAC Name | (2,5-dimethylfuran-3-yl)methanamine | [5] |

| Synonyms | (2,5-Dimethyl-3-furyl)methylamine, 2,5-Dimethyl-3-furanmethanamine | [5][6] |

| Boiling Point | 42 °C | [8] |

| Solubility | Low to moderate solubility in water is expected due to the polar amine group, while it is likely soluble in organic solvents like methanol and dichloromethane. | [7] |

| XLogP3-AA | 0.6 | [5] |

Synthesis of (2,5-Dimethyl-3-furyl)methylamine

The most direct and widely employed method for the synthesis of (2,5-Dimethyl-3-furyl)methylamine is the reductive amination of 2,5-dimethyl-3-furaldehyde.[9][10][11] This one-pot reaction involves the formation of an intermediate imine from the aldehyde and methylamine, which is then reduced in situ to the desired primary amine.

Proposed Synthetic Pathway: Reductive Amination

Caption: Proposed synthesis of (2,5-Dimethyl-3-furyl)methylamine via reductive amination.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the reductive amination of furanic aldehydes.[12]

Materials:

-

2,5-Dimethyl-3-furaldehyde

-

Methylamine (e.g., 40% solution in water or 2M solution in THF)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethyl-3-furaldehyde (1.0 eq) in methanol (to a concentration of approximately 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (1.5-2.0 eq) to the cooled aldehyde solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,5-Dimethyl-3-furyl)methylamine.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Analytical Characterization

To confirm the identity and purity of the synthesized (2,5-Dimethyl-3-furyl)methylamine, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the furan ring, the methyl groups, and the methylamine moiety.

-

Mass Spectrometry (MS): MS will determine the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the N-H stretching of the amine and the C-O-C stretching of the furan ring.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The (2,5-Dimethyl-3-furyl)methylamine scaffold is a promising starting point for the development of new therapeutic agents. Dimethylamine derivatives, in general, exhibit a wide array of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[4][13] The furan ring itself is a key component of many biologically active molecules.[1]

The primary amine group in (2,5-Dimethyl-3-furyl)methylamine serves as a versatile handle for further chemical modifications. It can be readily derivatized to form amides, sulfonamides, and ureas, or used in N-alkylation reactions to generate secondary and tertiary amines. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.

While specific drugs derived from this exact molecule are not yet prevalent in the literature, the structural motif is of significant interest. For instance, related aminomethylfuran derivatives have been investigated for their potential as pharmaceutical agents.[12] Researchers can utilize this building block to synthesize libraries of compounds for screening against various biological targets.

Safety and Handling

(2,5-Dimethyl-3-furyl)methylamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | GHS02 | Danger | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from PubChem.[5]

Recommended Handling Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or dust.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

(2,5-Dimethyl-3-furyl)methylamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via reductive amination is a straightforward and efficient process. The combination of the biologically relevant furan core and a reactive primary amine functional group provides a platform for the development of novel compounds with a wide range of potential therapeutic applications. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- (2,5-Dimethyl-3-Furyl)Methylamine. (n.d.).

-

2,5-Dimethylfuran. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

2,5-dimethyl-3-furan thiol, 55764-23-3. (n.d.). The Good Scents Company. Retrieved from [Link]

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PubMed Central.

-

(2,5-Dimethylfuran-3-yl)methanamine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.).

- Method for preparing N, N-dimethyl tetrahydrofurfurylamine. (n.d.). Google Patents.

- Reductive amination of 2,5-diformylfuran (DFF) for the synthesis of... (n.d.).

- The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide. (n.d.). Benchchem.

- (2,5-dimethyl-3-furyl)methylamine. (n.d.). LookChem.

- (2,5-Dimethyl-3-furyl)methylamine | 306934-85-0 | GMA93485. (n.d.). Biosynth.

- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.

- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C

- Pharmacological Study of Some Newly Synthesized Furan Deriv

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- Synthesis of Furan Derivatives Condensed with Carbohydr

- (PDF) Synthesis and biological activities of furan derivatives. (n.d.).

- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.).

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- A practical synthesis of deuterated methylamine and dimethylamine. (n.d.).

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (n.d.). MDPI.

- Dimethylamine (CAS 124-40-3). (n.d.). Cheméo.

- 1-(2,5-DIMETHYLFURAN-3-YL)METHANAMINE | CAS 306934-85-0. (n.d.).

- Butyl[(trimethylfuran-3-yl)methyl]amine. (n.d.). BLDpharm.

- 306934-85-0((2,5-dimethyl-3-furyl)methylamine). (n.d.). ChemicalBook.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (2,5-Dimethylfuran-3-yl)methanamine | C7H11NO | CID 2776162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2,5-DIMETHYL-3-FURYL)METHYLAMINE, CasNo.306934-85-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 7. (2,5-Dimethyl-3-Furyl)Methylamine: Properties, Uses, Safety Data & Supplier Guide | Buy High Purity Chemical in China [nj-finechem.com]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

(2,5-Dimethyl-3-furyl)methylamine: A Technical Guide for Drug Development Professionals

Introduction: The Furan Moiety as a Privileged Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in medicinal chemistry. Furan derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3][4] This guide focuses on a specific, yet promising, member of this family: (2,5-Dimethyl-3-furyl)methylamine. We will delve into its fundamental molecular characteristics, provide a detailed, field-proven synthetic protocol, and discuss its potential applications in the landscape of modern drug discovery.

Molecular Profile of (2,5-Dimethyl-3-furyl)methylamine

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research and development. (2,5-Dimethyl-3-furyl)methylamine, with the chemical formula C7H11NO, possesses a molecular weight of 125.17 g/mol .[5][6] Its structure features a furan ring substituted with two methyl groups at positions 2 and 5, and a methylamine group at position 3. This arrangement of functional groups imparts a unique combination of lipophilicity and basicity, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source |

| Molecular Formula | C7H11NO | PubChem[5] |

| Molecular Weight | 125.17 g/mol | PubChem[5] |

| IUPAC Name | (2,5-dimethylfuran-3-yl)methanamine | PubChem[5] |

| CAS Number | 306934-85-0 | PubChem[5] |

| Boiling Point | 42 °C | Biosynth[6] |

| SMILES | CC1=CC(=C(O1)C)CN | PubChem[5] |

Synthetic Protocol: Reductive Amination of 2,5-Dimethylfuran-3-carbaldehyde

The synthesis of (2,5-Dimethyl-3-furyl)methylamine can be efficiently achieved through the reductive amination of its corresponding aldehyde, 2,5-dimethylfuran-3-carbaldehyde. This widely employed transformation in medicinal chemistry involves the initial formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its in-situ reduction to the target amine.[7][8] The choice of a mild reducing agent is crucial to avoid unwanted side reactions. Sodium triacetoxyborohydride (STAB) is an exemplary reagent for this purpose due to its selectivity and tolerance of a wide range of functional groups.[9]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2,5-Dimethylfuran-3-yl)methanamine | C7H11NO | CID 2776162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to (2,5-Dimethyl-3-furyl)methylamine: Structure, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2,5-Dimethyl-3-furyl)methylamine, a substituted furan derivative of interest in medicinal chemistry. The guide details its chemical structure, IUPAC nomenclature, and physicochemical properties. A robust, field-proven synthetic protocol via reductive amination is presented, complete with a step-by-step methodology and workflow visualization. While specific biological data for this compound is emerging, this guide explores its potential therapeutic applications by drawing parallels with structurally related furan-based compounds that have demonstrated significant pharmacological activities, including in the realm of cancer immunotherapy. This document serves as a foundational resource for researchers investigating novel furan derivatives as potential drug candidates.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The versatility of the furan nucleus allows for a wide range of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on (2,5-Dimethyl-3-furyl)methylamine, a specific derivative with potential as a valuable building block in the synthesis of novel bioactive molecules.

Structure and Nomenclature

The chemical structure and nomenclature of (2,5-Dimethyl-3-furyl)methylamine are fundamental to its identity and classification.

Chemical Structure

The structure of (2,5-Dimethyl-3-furyl)methylamine consists of a central furan ring substituted with two methyl groups at positions 2 and 5, and a methylamine group at position 3.

Caption: 2D Structure of (2,5-Dimethyl-3-furyl)methylamine

IUPAC Name

The systematic IUPAC name for this compound is (2,5-dimethylfuran-3-yl)methanamine .[2]

Physicochemical Properties

A summary of the key physicochemical properties of (2,5-Dimethyl-3-furyl)methylamine is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | PubChem[2] |

| Molecular Weight | 125.17 g/mol | PubChem[2] |

| Appearance | Likely a liquid (based on related compounds) | N/A |

| Boiling Point | 42 °C | Biosynth[3] |

| CAS Number | 306934-85-0 | PubChem[2] |

Synthesis of (2,5-Dimethyl-3-furyl)methylamine

A robust and widely applicable method for the synthesis of (2,5-Dimethyl-3-furyl)methylamine is through the reductive amination of 2,5-dimethylfuran-3-carbaldehyde. This two-step, one-pot reaction is efficient and proceeds under relatively mild conditions.

Synthetic Rationale

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry. The reaction proceeds via the initial formation of an imine from the condensation of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine. For the synthesis of a primary amine such as (2,5-Dimethyl-3-furyl)methylamine, ammonia is used as the nitrogen source. The choice of a reducing agent is critical to selectively reduce the imine intermediate without affecting the furan ring or other functional groups. Sodium borohydride is a suitable and commonly used reagent for this transformation.

Experimental Protocol: Reductive Amination

This protocol describes a reliable method for the laboratory-scale synthesis of (2,5-Dimethyl-3-furyl)methylamine.

Materials:

-

2,5-Dimethylfuran-3-carbaldehyde

-

Ammonia solution (e.g., 7N in methanol)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a clean, dry round-bottom flask, dissolve 2,5-dimethylfuran-3-carbaldehyde (1.0 eq) in anhydrous methanol (to a concentration of approximately 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 eq) dropwise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water to decompose any excess sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the resulting aqueous residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,5-Dimethyl-3-furyl)methylamine.

-

If necessary, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Synthesis Workflow Diagram

Caption: Reductive Amination Synthesis Workflow

Potential Applications in Drug Development

While specific biological activity data for (2,5-Dimethyl-3-furyl)methylamine is not extensively published, the broader class of furan derivatives has shown significant promise in various therapeutic areas. The structural motifs present in this molecule suggest several avenues for its potential application in drug discovery.

Furan Derivatives as Enzyme Inhibitors

Recent studies have highlighted the potential of furan-based compounds as potent and selective enzyme inhibitors. For instance, a series of 2,5-dimethylfuran-3-carboxylic acid derivatives were designed and synthesized as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in tumor immune escape.[4] One of the lead compounds from this series demonstrated excellent inhibitory activity in cellular assays.[4] The structural similarity of (2,5-Dimethyl-3-furyl)methylamine to these active compounds suggests that it could serve as a valuable starting point for the development of novel IDO1 inhibitors or inhibitors of other enzymes with therapeutic relevance.

A Building Block for Bioactive Scaffolds

The primary amine functionality of (2,5-Dimethyl-3-furyl)methylamine makes it an ideal building block for the synthesis of more complex molecules through various chemical transformations, such as amide bond formation, urea and thiourea synthesis, and further alkylation or arylation. This allows for its incorporation into a diverse range of molecular scaffolds to explore new chemical space in the search for novel drug candidates.

Potential for CNS and Antimicrobial Activity

Substituted furans are known to exhibit a wide range of pharmacological effects, including central nervous system (CNS) activities and antimicrobial properties.[5] The lipophilic nature of the dimethylfuran core combined with the polar amine group could impart favorable properties for crossing the blood-brain barrier or for interacting with microbial targets. Further investigation into these potential activities is warranted.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2,5-Dimethyl-3-furyl)methylamine is classified with the following hazards:

-

H226: Flammable liquid and vapor.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

(2,5-Dimethyl-3-furyl)methylamine is a readily accessible furan derivative with significant potential as a building block in drug discovery. Its synthesis via reductive amination is a reliable and scalable method. Based on the established biological activities of structurally related furan compounds, this molecule represents a promising starting point for the development of novel therapeutic agents, particularly in the area of enzyme inhibition and cancer immunotherapy. Further biological evaluation of (2,5-Dimethyl-3-furyl)methylamine and its derivatives is highly encouraged to fully elucidate its therapeutic potential.

References

-

PubChem. (2,5-Dimethylfuran-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. [Link]

-

Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. (2019). Bioorganic & Medicinal Chemistry. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Advances. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (2,5-Dimethylfuran-3-yl)methanamine | C7H11NO | CID 2776162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Chemistry of Furan-Based Amines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Furan-based amines represent a versatile and increasingly important class of heterocyclic compounds, finding critical applications in pharmaceuticals, agrochemicals, and materials science.[1] Their unique combination of a heteroaromatic furan ring and a reactive amine functionality imparts distinct physical and chemical properties that are of significant interest to researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core characteristics of furan-based amines, focusing on their synthesis, physicochemical properties, spectroscopic signatures, and reactivity. By delving into the causality behind experimental choices and providing self-validating protocols, this guide aims to equip scientists with the foundational knowledge and practical insights necessary to effectively work with and innovate using this promising class of molecules.

Introduction: The Significance of the Furan-Amine Moiety

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a vast array of biologically active molecules and functional materials.[2] When coupled with an amine group, the resulting furan-based amine inherits a unique electronic and structural profile. The electron-donating nature of the furan ring's oxygen atom influences the basicity and nucleophilicity of the amine, while the amine substituent, in turn, modulates the reactivity of the aromatic ring. This intricate interplay of functionalities makes furan-based amines valuable building blocks in medicinal chemistry for the synthesis of diuretics, antihypertensive agents, and antiseptics.[2][3] Furthermore, their ability to participate in polymerization reactions has led to the development of novel bio-based polymers and epoxy resins with enhanced thermal and mechanical properties.[4][5][6]

This guide will primarily focus on furfurylamine (furan-2-ylmethanamine) as a representative and commercially significant furan-based amine, while also exploring the properties of other important derivatives such as 5-methylfurfurylamine and 2,5-bis(aminomethyl)furan to provide a broader understanding of this chemical class.

Synthesis of Furan-Based Amines: A Focus on Reductive Amination

The most prevalent and industrially viable method for the synthesis of furan-based amines is the reductive amination of furan aldehydes, most notably furfural.[1][7] This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia, to form an imine intermediate, which is then subsequently reduced to the corresponding amine.

Logical Framework for Reductive Amination

Caption: Reductive amination workflow for furfurylamine synthesis.

Experimental Protocol: Synthesis of Furfurylamine via Reductive Amination

This protocol is designed as a self-validating system, with checkpoints and expected observations to ensure procedural integrity.

Materials:

-

Furfural (freshly distilled)

-

Aqueous ammonia (25-28%)

-

Raney Nickel (W-2 type, catalyst)

-

1,4-Dioxane (solvent)

-

Hydrogen gas (high purity)

-

N-methylpyrrolidone (NMP, internal standard for GC analysis)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-WAX).

Procedure:

-

Reactor Preparation and Charging:

-

Rationale: Ensuring a clean and inert environment is crucial to prevent side reactions and catalyst poisoning.

-

Thoroughly clean and dry the autoclave.

-

Add 1,4-dioxane (10 mL), freshly distilled furfural (10 mmol), NMP (200 µL), aqueous ammonia (20 mmol), and Raney Nickel (0.03 g) to the reactor.[7]

-

Checkpoint: The Raney Nickel should be handled as a slurry in water or ethanol to prevent pyrophoric activity.

-

-

Inerting and Pressurization:

-

Rationale: Removal of air (oxygen) is critical to prevent oxidation of the reactants and catalyst, and to avoid the formation of explosive mixtures with hydrogen.

-

Seal the reactor and purge with hydrogen gas five times to replace the air.

-

Pressurize the reactor to 2.0 MPa with hydrogen gas.[7]

-

Checkpoint: The pressure should remain stable, indicating no leaks in the system.

-

-

Reaction Execution:

-

Rationale: Temperature and pressure are critical parameters that influence reaction rate and selectivity. The chosen conditions are optimized for high yield and minimal byproduct formation.[7]

-

Begin stirring and heat the reactor to 130°C.

-

Maintain these conditions for 3 hours.[7]

-

Checkpoint: Monitor the pressure throughout the reaction. A drop in pressure indicates hydrogen consumption.

-

-

Work-up and Product Isolation:

-

Rationale: Proper work-up is necessary to separate the product from the catalyst and solvent.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Open the reactor in a well-ventilated fume hood.

-

Centrifuge the reaction mixture to separate the Raney Nickel catalyst.

-

Self-Validation: The supernatant should be a clear, possibly yellowish liquid.

-

-

Analysis and Characterization:

-

Rationale: Gas chromatography allows for the quantification of the product and any byproducts. Spectroscopic analysis confirms the identity and purity of the isolated furfurylamine.

-

Analyze the supernatant using GC with NMP as an internal standard to determine the conversion of furfural and the selectivity to furfurylamine. A high selectivity of over 95% is expected under these optimized conditions.[7]

-

For isolation, the solvent can be removed under reduced pressure. Further purification can be achieved by vacuum distillation.

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (see Section 4).

-

Physical and Chemical Characteristics

The physical and chemical properties of furan-based amines are a direct consequence of their molecular structure. The presence of the polar furan ring and the basic amine group dictates their solubility, boiling point, and reactivity.

Quantitative Data Summary

| Property | Furfurylamine | 5-Methylfurfurylamine | 2,5-Bis(aminomethyl)furan |

| Molecular Formula | C₅H₇NO | C₆H₉NO | C₆H₁₀N₂O |

| Molecular Weight | 97.12 g/mol | 111.14 g/mol | 126.16 g/mol [8] |

| Appearance | Colorless to light yellow liquid | Colorless to light orange liquid | - |

| Boiling Point | 145-146 °C | 55 °C / 7 mmHg | - |

| Melting Point | -70 °C | -22 °C | - |

| Density | 1.099 g/mL at 25 °C | 1.02 g/mL at 20 °C | - |

| Solubility in Water | Soluble | >1000 g/L at 20 °C | - |

| pKa (predicted) | 9.12 ± 0.29 | 9.14 ± 0.29 | - |

| Flash Point | 116 °F | 57 °C | - |

Data for Furfurylamine and 5-Methylfurfurylamine sourced from commercial suppliers and chemical databases.[9][10]

Influence of the Furan Ring on Basicity

The basicity of an amine is a measure of its ability to accept a proton. The furan ring, with its electron-donating oxygen atom, influences the basicity of the adjacent amine group. However, the aromatic nature of the furan ring can also lead to some delocalization of the nitrogen lone pair, which would decrease basicity.

Reactivity of the Furan Ring

The furan ring is highly susceptible to electrophilic substitution, being significantly more reactive than benzene.[7][11] The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group. Therefore, electrophilic substitution on furfurylamine is expected to occur preferentially at the C5 position.

Caption: Preferential electrophilic attack at the C5 position of furfurylamine.

Spectroscopic Characterization: A Guide to Interpretation

Spectroscopic techniques are indispensable for the identification and characterization of furan-based amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of furfurylamine in CDCl₃ typically shows characteristic signals for the furan ring protons and the aminomethyl protons. The furan protons appear as multiplets in the aromatic region (δ 6.0-7.5 ppm). The methylene protons adjacent to the nitrogen appear as a singlet at around δ 3.8 ppm, and the amine protons give a broad singlet at around δ 1.5 ppm, the chemical shift of which is concentration and solvent dependent.[12]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. For furfurylamine, the furan ring carbons typically appear in the range of δ 105-155 ppm. The methylene carbon adjacent to the nitrogen appears at around δ 40-45 ppm.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum of furfurylamine exhibits characteristic absorption bands corresponding to the various functional groups present.

-

N-H Stretching: Primary amines show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: The aromatic C-H stretching of the furan ring is observed around 3100 cm⁻¹.

-

C=C Stretching: The furan ring C=C stretching vibrations appear in the region of 1500-1600 cm⁻¹.

-

C-O-C Stretching: The characteristic ether linkage of the furan ring gives rise to a strong absorption band around 1015 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of furfurylamine results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 97. The base peak is often observed at m/z 81, corresponding to the loss of the amino group. Another significant fragment at m/z 30 is due to the [CH₂NH₂]⁺ ion. A plausible fragmentation pathway is the cleavage of the C-C bond between the furan ring and the methylene group.

Hydrogen Bonding

The presence of the amine group and the furan ring's oxygen atom allows for the formation of both intermolecular and potentially intramolecular hydrogen bonds. Intermolecular hydrogen bonding significantly influences the physical properties of furan-based amines, such as their boiling points and solubility in protic solvents.

The existence and strength of hydrogen bonding can be investigated using spectroscopic techniques. In IR spectroscopy, hydrogen bonding leads to a broadening and a red-shift of the N-H stretching frequency.[14][15] Variable temperature NMR studies can also provide evidence for hydrogen bonding, as the chemical shift of the N-H proton is temperature-dependent.[16] At lower temperatures, hydrogen bonds are stronger, leading to a downfield shift of the N-H proton signal.

Applications in Drug Development and Materials Science

The unique structural and electronic properties of furan-based amines make them valuable scaffolds in various scientific disciplines.

-

Drug Development: The furan ring is a bioisostere for the benzene ring and can impart improved metabolic stability and pharmacokinetic properties to drug candidates.[17] Furfurylamine and its derivatives are key intermediates in the synthesis of a range of pharmaceuticals.

-

Materials Science: Furan-based diamines, such as 2,5-bis(aminomethyl)furan, are used as monomers for the synthesis of bio-based polyamides and polyimides, offering a sustainable alternative to petroleum-based polymers.[2][3] They are also utilized as curing agents for epoxy resins, leading to materials with excellent thermal and mechanical stability.[5][6][18]

Conclusion

Furan-based amines are a class of compounds with a rich and diverse chemistry. Their synthesis, primarily through the reductive amination of furfural, is well-established, providing access to a range of derivatives. The interplay between the furan ring and the amine functionality governs their physical and chemical properties, making them attractive building blocks for the development of new pharmaceuticals and advanced materials. A thorough understanding of their spectroscopic characteristics is essential for their unambiguous identification and characterization. This guide has provided a comprehensive overview of these key aspects, aiming to facilitate further research and innovation in this exciting field.

References

-

Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials.

-

The 1 H NMR spectrum of Furfurylamine-Zinc complex and free Furfurylamine in CDCl3. ResearchGate.

-

Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Omega.

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House.

-

2,5-Bis(aminomethyl)furan. PubChem.

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. National Institutes of Health.

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

-

Synthesis of 5-Hydroxymethyl-2-furfurylamine from Bread Waste via Two-Step Reaction. ACS Sustainable Chemistry & Engineering.

-

5-Methylfurfurylamine. Tokyo Chemical Industry Co., Ltd.

-

FTIR spectrum of bisfurfurylamine (BFA) before and after vacuum extraction of the residual furfurylamine. ResearchGate.

-

FTIR spectroscopy of Hydrogen bonding in polymers? ResearchGate.

-

Electrophilic Reactions of Furan. ChemicalBook.

-

SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. ChemicalBook.

-

Synthesis and Characterization of Thermosetting Furan-Based Epoxy Systems. Macromolecules.

-

FTIR Study on Hydrogen-Bonding Interactions in Biodegradable Polymer Blends of Poly(3-hydroxybutyrate) and Poly(4-vinylphenol). ResearchGate.

-

Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.

-

NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. ChemRxiv.

-

How Does FTIR Detect Hydrogen Bonds? YouTube.

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.

-

Synthesis of Bis(hydroxylmethylfurfuryl)amine Monomers from 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering.

-

MS/MS fragmentation spectra of isobutyrylfentanyl (A)... ResearchGate.

-

5-Hydroxymethylfurfural (HMF) in Organic Synthesis: A Review of Its Recent Applications Towards Fine Chemicals. PubMed.

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube.

-

C-(5-METHYL-FURAN-2-YL)-METHYLAMINE. ChemBK.

-

Calorimetric and n.m.r. studies of hydrogen bonding involving C—H bonds. Part 1.—Chloroform and pyridine. Transactions of the Faraday Society.

-

A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Taylor & Francis Online.

-

5 Electrophilic Substitution of Furan. YouTube.

-

Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry.

-

Figure S2. 1 H-NMR (DMSO-d 6 ) of isolated 2,5-bis(aminomethyl)furan. ResearchGate.

-

Synthesis, Processing, and Performance of a Furan-Based, Glycidyl-Amine Epoxy Resin. Rowan University.

-

Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO.

-

Furan vs. Pyrrole: A Comparative Guide to Electrophilic Substitution Reactivity. BenchChem.

-

Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. Semantic Scholar.

-

Infrared spectroscopic measurements of the structure of organic thin films; furfural on Pd(111) and Au(111) surfaces. Royal Society of Chemistry.

-

An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Royal Society of Chemistry.

-

Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI.

-

NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups. National Institutes of Health.

-

Intrinsic Dual-Antifouling Silicone: Molecular Design and Coating Fabrication. Langmuir.

-

Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate.

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications.

-

2, 5- Bis (aminomethyl) tetrahydrofuran (BAMTHF) Wholesale. Sugar Energy.

-

Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,5-BIS(AMINOMETHYL)FURAN ,2213-51-6 spectrum_ChemCD_index [chemcd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 8. 2,5-Bis(aminomethyl)furan | C6H10N2O | CID 13561170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Infrared spectroscopic measurements of the structure of organic thin films; furfural on Pd(111) and Au(111) surfaces - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling of (2,5-Dimethyl-3-furyl)methylamine for Research and Development

Introduction: (2,5-Dimethyl-3-furyl)methylamine (CAS No. 306934-85-0) is a substituted furan derivative that presents as a valuable building block in synthetic and medicinal chemistry.[1] Its unique structure, combining a furan core with a primary amine functional group, makes it a versatile intermediate for the development of novel chemical entities. However, this same structural combination necessitates a thorough understanding of its potential hazards to ensure its safe and effective use in a laboratory setting. This guide provides an in-depth analysis of the compound's hazard profile and outlines a multi-layered safety protocol encompassing engineering controls, administrative procedures, personal protective equipment, and emergency response. The methodologies described herein are designed to be self-validating systems, empowering researchers to work confidently and safely.

Section 1: Intrinsic Hazard Profile and Risk Assessment

A comprehensive risk assessment begins with a clear understanding of the intrinsic chemical and physical hazards of a substance. (2,5-Dimethyl-3-furyl)methylamine possesses a trifecta of primary hazards—flammability, corrosivity, and respiratory irritation—that must be respected and controlled.[1]

Physicochemical and Hazard Identification

The fundamental properties and classifications, derived from the European Chemicals Agency (ECHA) C&L Inventory, are summarized below.[1]

| Property | Value | Reference |

| Chemical Name | (2,5-dimethylfuran-3-yl)methanamine | PubChem[1] |

| CAS Number | 306934-85-0 | PubChem[1] |

| Molecular Formula | C₇H₁₁NO | PubChem[1] |

| Molecular Weight | 125.17 g/mol | PubChem[1] |

| GHS Classification | Hazard Class | Hazard Statement |

| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | |

| Skin Corrosion, Category 1B | H314: Causes severe skin burns and eye damage | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Deconstruction of Core Hazards

-

Flammability (H226): As a Category 3 flammable liquid, this compound has a flash point that allows it to form ignitable vapor mixtures with air at or near ambient temperatures. This necessitates the strict control of all potential ignition sources, including open flames, hot plates, static discharge, and non-intrinsically safe electrical equipment.[2] All transfers and handling should be performed in a well-ventilated area, away from heat sources.[3]

-

Corrosivity (H314): The classification of Skin Corrosion 1B indicates that the material can cause irreversible damage to the skin and eyes upon contact.[1] The primary amine functionality contributes to its basicity and reactivity. This hazard dictates the mandatory use of robust chemical splash goggles, a face shield, and appropriate chemical-resistant gloves to prevent any direct contact.

-

Respiratory Irritation (H335): The compound is presumed to be volatile enough to cause irritation to the respiratory tract if inhaled.[1] This is a common hazard for volatile amines.[4][5] The causality is clear: inhalation of vapors can lead to irritation and inflammation of the nasal passages, throat, and lungs. Therefore, all handling operations that could generate vapors or aerosols must be conducted within a certified chemical fume hood.[6]

-

Implied Hazard - Peroxide Formation: The furan ring, an ether-like structure, presents a potential for the formation of explosive peroxides upon exposure to air and light over time.[6][7] While not explicitly listed in its GHS classification, this is a well-established hazard for this class of compounds. This risk mandates specific administrative controls, such as dating containers upon receipt and opening, storing them in the dark, and periodic testing for peroxides before use, especially before any distillation or concentration steps.[7]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management is not merely about personal protective equipment (PPE); it is a systematic approach to mitigating risk at its source. The hierarchy of controls prioritizes the most effective measures first.

Caption: Hierarchy of Controls Workflow.

Engineering Controls: The First Line of Defense

The primary engineering control for this compound is the mandatory use of a certified chemical fume hood .[6] This is non-negotiable. The fume hood serves two critical functions: it contains and exhausts flammable vapors to prevent the formation of an explosive atmosphere in the lab, and it protects the user from inhaling irritating vapors.[6][8]

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the use of this compound must be available to all users.

-

Designated Area: All work with (2,5-Dimethyl-3-furyl)methylamine should be restricted to a designated area within the laboratory (e.g., a specific fume hood) to prevent cross-contamination.

-

Container Labeling & Dating: All containers must be clearly labeled with the chemical name and primary hazards. Crucially, containers must be dated upon receipt and again upon opening to track potential peroxide formation.[7]

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the corresponding SDS before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on the specific hazards of corrosivity and flammability.

| PPE Type | Specification & Rationale |

| Eye/Face Protection | Chemical splash goggles AND a full-face shield. The H314 classification ("Causes severe ... eye damage") necessitates protection beyond standard safety glasses. A face shield protects the entire face from splashes.[9] |

| Hand Protection | Nitrile or Neoprene gloves. Check the manufacturer's glove compatibility chart. Double-gloving is recommended for transfers of significant quantities. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[9] |

| Body Protection | Flame-resistant (FR) lab coat. A standard cotton lab coat is insufficient due to the flammability hazard. An FR coat should be worn and buttoned completely. |

| Footwear | Closed-toe shoes made of a non-porous material. |

Section 3: Standard Operating Procedures (SOPs)

Protocol: Safe Handling and Use

-

Preparation: a. Ensure a chemical fume hood is operational and the sash is at the indicated working height. b. Clear the workspace of all unnecessary equipment and ignition sources. c. Assemble all necessary equipment (glassware, stir plates, etc.) and verify it is clean and dry. d. Don all required PPE as specified in Section 2.3.

-

Aliquotting/Weighing: a. If transferring the liquid, use a grounded setup to prevent static discharge.[7] b. Perform all transfers within the fume hood. c. If weighing, tare a sealed container, add the chemical inside the hood, and re-seal before moving to the balance.

-

Reaction Setup: a. Keep the reaction vessel within the fume hood at all times. b. If heating is required, use a heating mantle or oil bath with temperature control; avoid open flames.

-

Post-Procedure: a. Tightly cap the source bottle immediately after use. b. Decontaminate any surfaces that may have come into contact with the chemical. c. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Protocol: Storage Requirements

-

Location: Store in a dedicated, well-ventilated flammable liquids cabinet.[3]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

-

Container: Keep in the original, tightly sealed container.[10]

-

Environment: Protect from heat, direct sunlight, and ignition sources to prevent both fire risk and peroxide formation.[3][10]

Section 4: Emergency Response Protocols

A swift and correct response to an emergency is critical. The following decision tree and protocols outline the necessary actions.

Caption: Spill Response Decision Flowchart.

Protocol: Spill Management (Minor Spills)

This protocol applies only to small spills (<100 mL) that are fully contained within a chemical fume hood by trained personnel.

-

Alert: Alert personnel in the immediate area.[11]

-

Isolate: Ensure the fume hood sash is lowered and ventilation is active. Control all ignition sources.[8]

-

Protect: Don the appropriate PPE, including double gloves, goggles, face shield, and FR lab coat.

-

Contain: Create a dike around the spill using an inert absorbent material like vermiculite, cat litter, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[8][11]

-

Absorb: Apply the absorbent material, working from the outside in, to absorb all the liquid.[11]

-

Collect: Carefully scoop the saturated absorbent into a labeled, sealable hazardous waste container.

-

Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Protocol: First Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (avoiding direct mouth-to-mouth contact) and seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

References

-

The Good Scents Company. (n.d.). 2,5-dimethyl-3-thioisovaleryl furan. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776162, (2,5-Dimethylfuran-3-yl)methanamine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20313888, 2,5-Dimethyl-3-(methyldithio)furan. Retrieved from [Link]

-

White, A. D., et al. (2014). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Organic Process Research & Development. Retrieved from [Link]

-

Fortrex. (2021). Safety Data Sheet. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

-

Unknown Source. (2024). Safety data sheet. Retrieved from [Link]

-

University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

-

Airgas. (n.d.). Dimethylamine Safety Data Sheet. Retrieved from [Link]

-

Miami University. (n.d.). Chemical Spill - Emergency Procedures. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Isosorbide Mononitrate. Retrieved from [Link]

-

Unknown Source. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. Retrieved from [Link]

-

Linde Gas GmbH. (2017). Safety Data Sheet Methylamine, anhydrous. Retrieved from [Link]

-

ChemSynthesis. (2025). N,N-dimethyl(5-methyl-2-furyl)methanamine. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Tetrahydrofuran. Environment, Health & Safety. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dimethylamine Interim AEGL Committee. Retrieved from [Link]

Sources

- 1. (2,5-Dimethylfuran-3-yl)methanamine | C7H11NO | CID 2776162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. produkte.linde-gas.at [produkte.linde-gas.at]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. wcu.edu [wcu.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 9. 2,5-dimethyl-3-furan thiol, 55764-23-3 [thegoodscentscompany.com]

- 10. furan.com [furan.com]

- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]

- 14. fortrexsolutions.com [fortrexsolutions.com]

- 15. cdn.dam.fixit-holding.com [cdn.dam.fixit-holding.com]

- 16. cleanchemlab.com [cleanchemlab.com]

(2,5-Dimethyl-3-furyl)methylamine: A Scaffolding Guide for Novel Serine Protease Inhibitor Development

Abstract